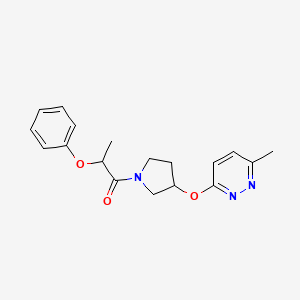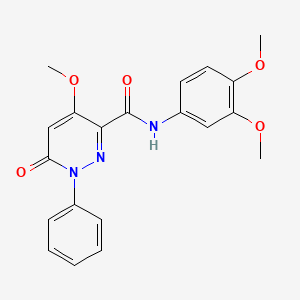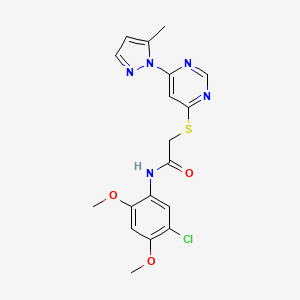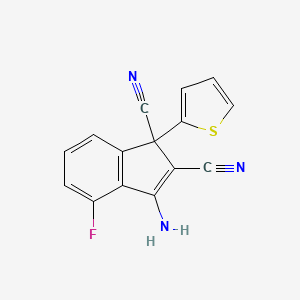![molecular formula C29H29N5O B2987875 5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850189-14-9](/img/structure/B2987875.png)
5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with various groups including a phenyl group, a piperazine ring, and a naphthalene moiety linked through an ether bond .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazolo[1,5-a]pyrimidine core could potentially be formed through a cyclization reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction . The naphthalene moiety could be linked through a ether formation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[1,5-a]pyrimidine core would contribute to the rigidity of the molecule, while the piperazine ring and the naphthalene moiety would add flexibility .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ether linkage could potentially be cleaved under acidic conditions. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively non-polar and insoluble in water. The presence of the ether and piperazine could potentially increase its solubility in polar organic solvents .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine”:
Cancer Research
One of the most promising applications of this compound is in cancer research. It has shown promising antiproliferative activity against prostate cancer cell lines and has been found to suppress colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells .
Neurology
In the field of neurology, this compound has been identified as a potent σ (1) receptor antagonist. It has been evaluated for its pharmacological activity and showed high activity in the mouse capsaicin model of neurogenic pain . Additionally, it exerted dose-dependent antinociceptive effects in several neuropathic pain models.
Mécanisme D'action
Target of Action
The primary target of this compound is the σ1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in ion channel modulation, neuroplasticity, and neuroprotection.
Mode of Action
This compound acts as a potent antagonist at the σ1R . The nature of the pyrazole substituents was crucial for activity, and a basic amine was shown to be necessary, in accordance with known receptor pharmacophores .
Pharmacokinetics
The compound has good physicochemical, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties contribute to its bioavailability, allowing it to exert its effects in the body.
Result of Action
The compound has shown high activity in the mouse capsaicin model of neurogenic pain . It exerts dose-dependent antinociceptive effects in several neuropathic pain models . This suggests that it may have potential therapeutic applications in the treatment of neurogenic pain.
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O/c1-22-20-28(34-29(31-22)26(21-30-34)24-8-3-2-4-9-24)33-16-14-32(15-17-33)18-19-35-27-13-7-11-23-10-5-6-12-25(23)27/h2-13,20-21H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDTBAWYINVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2987796.png)
![N-benzyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2987798.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2987799.png)
![3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987800.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)



![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)